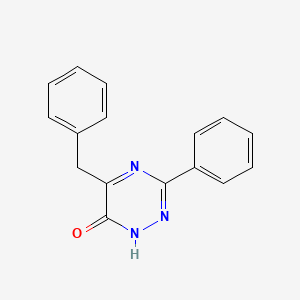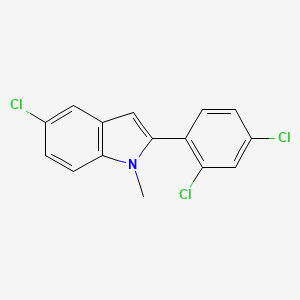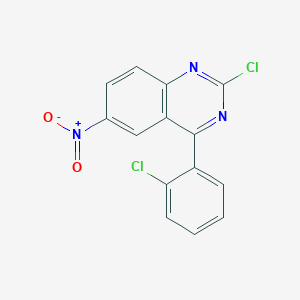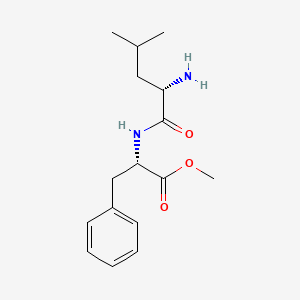
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl hydrazine with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to achieve high-quality products suitable for commercial applications.
化学反応の分析
Types of Reactions
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
3-Phenyl-1,2,4-triazine-5(1H)-one: Lacks the benzyl group, resulting in different chemical properties.
5-Benzyl-1,2,4-triazine-3(1H)-one: Similar structure but with variations in the position of substituents.
1,2,4-Triazine-3,5(2H,4H)-dione: Contains additional oxygen atoms, leading to different reactivity.
Uniqueness
1,2,4-Triazin-6(1H)-one, 3-phenyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and benzyl groups enhances its potential for diverse applications compared to other triazine derivatives.
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
5-benzyl-3-phenyl-1H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C16H13N3O/c20-16-14(11-12-7-3-1-4-8-12)17-15(18-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) |
InChIキー |
QMQNUSSPTHZCGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Acetamide, N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B8654471.png)


![N-[3-(6-Chloro-pyrazin-2-YL)-phenyl]-acetamide](/img/structure/B8654492.png)
![Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B8654502.png)

